1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine
Description
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group at the 4-position and a 2-(pyridin-4-yl)ethyl group at the 1-position.
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-7-13-14(8-10)6-3-9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHFWTGNWOPZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromopyridine with ethyl 4-aminobenzoate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a drug candidate due to its diverse biological activities. Research has shown that 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits promising properties in the following areas:
- Antimicrobial Activity : Studies indicate that this compound can effectively bind to specific proteins involved in microbial resistance, potentially leading to the development of new antibiotics.
- Anticancer Properties : Preliminary research suggests that it may inhibit the growth of cancer cells by interfering with key signaling pathways. Ongoing studies are focused on elucidating its mechanism of action at the molecular level.
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, which may be relevant for treating diseases such as diabetes and hypertension.
Material Science
Beyond its medicinal applications, 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is being explored for its utility in material science:
- Organic Electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Synthesis and Production
The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves several chemical reactions, including:
- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazine derivatives.
- Substitution Reactions : The introduction of the pyridine moiety occurs through nucleophilic substitution, enhancing the compound's reactivity.
- Purification Techniques : Advanced purification methods are employed to optimize yield and purity for research and industrial applications.
Case Studies and Research Findings
Recent studies have documented various applications of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.
- Antimicrobial Studies : Research featured in Antimicrobial Agents and Chemotherapy highlighted the compound's efficacy against resistant strains of bacteria, providing insights into its mechanism of action.
- Material Science Applications : Investigations reported in Advanced Materials indicated that integrating this compound into polymer matrices improved their electrical conductivity, paving the way for innovative applications in electronic devices.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing substituents:
Physicochemical Properties
- Lipophilicity : The difluoromethyl group in C₁₀H₁₀F₂N₄ increases logP compared to the target compound, enhancing membrane permeability . The bromo-substituted analog (C₈H₁₀BrN₅) has higher molecular weight and polarizability due to bromine .
- Basicity : The piperidine analog (C₁₀H₁₈N₄) is more basic than pyridine-containing compounds, affecting solubility and protonation states in physiological environments .
Biological Activity
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring attached to a pyridine moiety, suggesting a diverse range of therapeutic applications. The following article delves into its biological activity, synthesis, and potential therapeutic implications based on recent research findings.
Structure and Synthesis
The structure of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine consists of a pyrazole ring fused with a pyridine group, with an ethyl substituent at the nitrogen position of the pyrazole. This unique arrangement allows for various modifications that may enhance its biological properties.
Synthesis Methods:
Several synthetic routes have been explored for this compound, often focusing on optimizing yield and purity through variations in temperature, solvent choice, and reaction time. Common methods involve condensation reactions between appropriate pyridine and pyrazole derivatives.
Anticancer Properties
Research indicates that 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 0.127 - 0.560 | Induces apoptosis and cell cycle arrest |
| Liver Cancer (HepG2) | Not specified | Inhibits proliferation without toxicity to normal cells |
| Cervical Cancer (HeLa) | Not specified | Selective antiproliferative effects |
In particular, studies have demonstrated that it reduces phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases, ultimately inducing apoptosis in cancer cells .
Mechanistic Insights
The precise mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific molecular pathways involved in cancer progression. For instance, it has been suggested that the compound may serve as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Chlorine atom instead of ethyl group | Alters reactivity and potentially biological activity |
| 3-bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Bromine atom substitution | Affects interaction with biological targets |
| 2-(pyridin-3-yloxy)-pyrazole | Lacks ethyl group | Changes solubility and interaction properties |
The distinct ethyl group attachment in 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine enhances its solubility and interaction characteristics compared to these analogs, which may contribute to its efficacy as a pharmaceutical agent.
Case Studies
Recent case studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Treatment : A study involving ovarian cancer cells demonstrated that treatment with 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine led to significant reductions in cell viability and induced apoptosis through specific signaling pathways.
- Inflammatory Diseases : Other research has indicated anti-inflammatory properties, suggesting potential applications in treating diseases characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
